5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- 5-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups on the pyrazole ring, which influences its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable molecule for various applications in research and industry .
Properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYVJIGBLQRTRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378046 |
Source
|
Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899714-76-2 |
Source
|
Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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